molecular formula C14H12N2O3 B2672799 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide CAS No. 159597-77-0

4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide

Cat. No.: B2672799
CAS No.: 159597-77-0
M. Wt: 256.261
InChI Key: KBVOYZBDPPDBHJ-OQLLNIDSSA-N
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Preparation Methods

The synthesis of 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide typically involves the reaction of 4-hydroxybenzoic acid hydrazide with 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids or bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide can be compared with other similar compounds, such as:

    4-Hydroxybenzoic hydrazide: This compound is similar in structure but lacks the benzylidene group.

    2-Hydroxybenzylidene hydrazide: This compound is similar but lacks the 4-hydroxybenzoic acid moiety.

The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-12-7-5-10(6-8-12)14(19)16-15-9-11-3-1-2-4-13(11)18/h1-9,17-18H,(H,16,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVOYZBDPPDBHJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877421
Record name Salicylaldehyde p-Hydroxyphenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82859-76-5
Record name 4-HYDROXYBENZOIC (2-HYDROXYBENZYLIDENE)HYDRAZIDE
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